molecular formula C15H12O6 B2804002 2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid CAS No. 1505-01-7

2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid

Cat. No.: B2804002
CAS No.: 1505-01-7
M. Wt: 288.255
InChI Key: LUEPOVJGDQMOLY-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol . This compound is known for its unique structure, which includes both hydroxy and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid has several applications in scientific research:

Future Directions

The future directions for this compound could involve further exploration of its potential applications in biotechnology, particularly in the fields of biomedical research and biosensing . Its fluorescence and emission characteristics make it a promising candidate for the development of new fluorescent labels, probes, and sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid typically involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl 2-bromoacetate under basic conditions to form an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Quinones or diketones.

    Reduction: Alcohols or diols.

    Substitution: Ethers or esters.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the carboxylic acid group can form ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2’-Hydroxyphenyl)benzimidazole (2-HBI)
  • 2-(2’-Hydroxyphenyl)benzoxazole (2-HBO)
  • 2-(2’-Hydroxyphenyl)benzothiazole (2-HBT)

Uniqueness

2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid is unique due to the presence of both hydroxy and carboxylic acid groups, which allows it to participate in a wider range of chemical reactions compared to its analogues. This dual functionality makes it a versatile compound in both synthetic and biological applications .

Properties

IUPAC Name

2-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-9-5-6-10(12(17)7-9)13(18)8-21-14-4-2-1-3-11(14)15(19)20/h1-7,16-17H,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEPOVJGDQMOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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